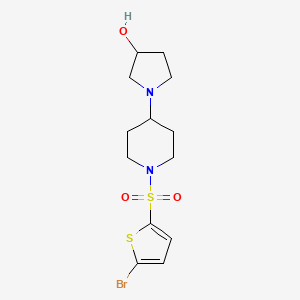

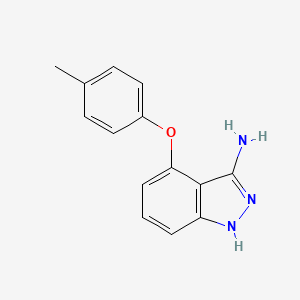

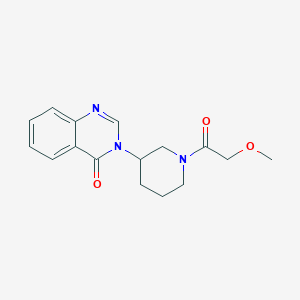

![molecular formula C14H21N3O B2581224 3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea CAS No. 2097923-59-4](/img/structure/B2581224.png)

3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies. The purpose of

Scientific Research Applications

Synthesis and Chemical Properties

The scientific research applications of compounds similar to 3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea often revolve around their synthesis, chemical properties, and potential biological activities. One study involved the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, exploring their antiarrhythmic and hypotensive properties. For instance, certain synthesized compounds exhibited significant hypotensive action and antiarrhythmic activity comparable to reference drugs like Propranolol (Chalina, Staneva, & Chakarova, 1998). Another study focused on the impact of various compounds on soil urease and dehydrogenase activity, and nitrification, highlighting how certain chemicals can inhibit these processes, affecting urea N mineralization (Mishra, Flaig, & Soechtig, 1980).

Molecular Devices and Complexation

Research has also been conducted on the cyclodextrin complexation of stilbene derivatives and the self-assembly of molecular devices. Stilbene compounds, when complexed with cyclodextrin, showed photoisomerization properties, indicating potential applications in molecular devices (Lock et al., 2004). This research area explores how chemical compounds can be utilized in the development of innovative molecular technologies.

Catalysis and Supramolecular Chemistry

Another aspect of research involves the use of amino acid-functionalized cyclopentadienyl molybdenum tricarbonyl complexes in catalytic olefin epoxidation, showcasing the role of chemical compounds in catalysis and their potential in synthetic chemistry (Abrantes et al., 2009). Moreover, studies on ureidopyrimidones have revealed their strong dimerization capabilities via quadruple hydrogen bonding, contributing to the field of supramolecular chemistry and the design of novel molecular assemblies (Beijer et al., 1998).

properties

IUPAC Name |

1-tert-butyl-3-[(6-cyclopropylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-14(2,3)17-13(18)16-9-10-4-7-12(15-8-10)11-5-6-11/h4,7-8,11H,5-6,9H2,1-3H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMADCJZUEGCUTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1=CN=C(C=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

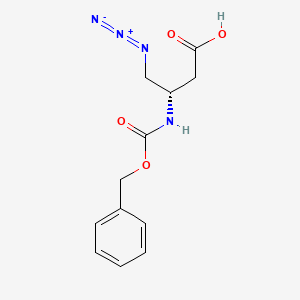

![(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2581143.png)

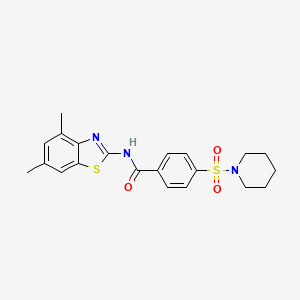

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-hydroxy-3-(2-nitrophenyl)propan-1-one](/img/structure/B2581145.png)

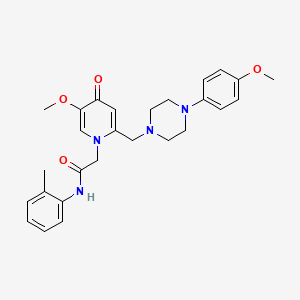

![1-(2,5-Dimethoxyphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2581154.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate](/img/structure/B2581158.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2581163.png)